molecular formula C22H29FN6O3 B2567033 7-(2-ethoxyethyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-35-0

7-(2-ethoxyethyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2567033
CAS No.: 851941-35-0
M. Wt: 444.511
InChI Key: UQWXPQYNYOQUFH-UHFFFAOYSA-N
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Description

7-(2-ethoxyethyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic xanthine derivative designed for pharmaceutical and biochemical research. This compound is of significant interest primarily in the context of developing inhibitors for the enzyme Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV inhibitors are a recognized class of therapeutic agents investigated for the management of Type 2 diabetes, as they prolong the activity of glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin secretion. The structure of this compound is characterized by a 1,3-dimethylxanthine core (a theophylline derivative) with two key modifications: a 2-ethoxyethyl chain at the 7-position and a piperazine group, substituted with a 2-fluorophenyl ring, linked via a methylene bridge at the 8-position. This specific architecture, particularly the 8-piperazinylmethyl substitution, is a known pharmacophore associated with potent DPP-IV inhibitory activity . The incorporation of the 2-fluorophenyl group is a common strategy in medicinal chemistry to fine-tune properties like binding affinity, metabolic stability, and bioavailability. Researchers can utilize this compound as a key intermediate or a reference standard in structure-activity relationship (SAR) studies to further explore and optimize the xanthine scaffold for enhanced potency and selectivity against DPP-IV and related targets. Applications: This product is intended for research purposes in biochemistry and medicinal chemistry. Its primary application is as a potential DPP-IV inhibitor for metabolic disease research. It may also serve as a building block or intermediate for the synthesis of more complex chemical entities. Notice to Customers and Researchers: This product is offered For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic procedures, nor for human or animal consumption. Please inform your institution of the purchase of this material to ensure compliance with your organization's safety protocols. Handle all chemicals with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Properties

IUPAC Name

7-(2-ethoxyethyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN6O3/c1-4-32-14-13-29-18(24-20-19(29)21(30)26(3)22(31)25(20)2)15-27-9-11-28(12-10-27)17-8-6-5-7-16(17)23/h5-8H,4,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWXPQYNYOQUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

This compound is a derivative of purine and incorporates a piperazine moiety, which is often associated with various pharmacological effects. The structural features suggest potential interactions with multiple biological targets.

Chemical Structure

ComponentDescription
Ethoxyethyl groupEnhances solubility and bioavailability
Piperazine ringKnown for diverse pharmacological properties
Purine baseImplicated in nucleic acid metabolism

Anticancer Properties

Research has indicated that Mannich bases, including this compound, can exhibit anticancer activity . A study highlighted that certain Mannich bases demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity was attributed to the ability of these compounds to inhibit DNA topoisomerase I, leading to apoptosis in cancer cells .

Antimicrobial Activity

Mannich bases have also been investigated for their antimicrobial properties . The compound's structure allows it to interact with bacterial membranes or inhibit essential metabolic pathways. For instance, derivatives of piperazine have shown effectiveness against various bacteria and fungi .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The ability to inhibit key enzymes such as topoisomerases involved in DNA replication.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors due to the piperazine component, which may influence neuropharmacological activities .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies revealed that the compound displayed IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Screening : A study assessing the antimicrobial efficacy of various Mannich bases found that those containing the piperazine group exhibited significant activity against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects : Research has suggested that derivatives with piperazine can act as serotonin receptor modulators, potentially offering therapeutic benefits in treating depression and anxiety disorders .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its complex structure which includes:

  • A purine core
  • An ethoxyethyl side chain
  • A piperazine moiety substituted with a fluorophenyl group

These structural features contribute to its biological activity and potential therapeutic uses.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against murine leukemia cells and human breast cancer cells in vitro. The mechanism of action is believed to involve the inhibition of key signaling pathways essential for tumor growth.

Cell Line IC50 (µM) Reference
Murine Leukemia (L1210)5.4
Human Breast Carcinoma7.2

Dopamine Receptor Modulation

The compound has been studied for its effects on dopamine D2 receptors, which are critical in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. It acts as a ligand that can modulate receptor activity, potentially leading to therapeutic benefits in managing these conditions.

Case Study: Dopamine D2 Receptor Ligands

A comparative analysis of various piperazine derivatives indicated that modifications on the piperazine ring significantly enhance binding affinity to dopamine receptors. The presence of the fluorophenyl group in this compound is hypothesized to optimize receptor interaction.

Neuropharmacological Effects

In addition to its antitumor properties, the compound has been evaluated for neuropharmacological effects. Studies suggest that it may possess anxiolytic and antidepressant activities due to its interaction with neurotransmitter systems.

Effect Experimental Model Outcome
AnxiolyticRodent modelsSignificant reduction in anxiety-like behavior
AntidepressantForced swim testIncreased time spent in active swimming (indicative of reduced despair)

Potential as an Antiviral Agent

Emerging research indicates that purine derivatives may exhibit antiviral properties. The compound's structure allows for interaction with viral enzymes, potentially inhibiting viral replication. Preliminary studies have focused on its efficacy against RNA viruses.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Compound Name Piperazine Substituent Position 7 Substituent Molecular Weight* Key Biological Activities (if reported) Source
Target Compound: 7-(2-ethoxyethyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-purine-2,6-dione 2-fluorophenyl 2-ethoxyethyl ~503.5 g/mol N/A (inference: potential adrenergic modulation) N/A
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 4-fluorophenyl 3-phenylpropyl ~533.6 g/mol Not reported
7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazinyl)methyl]-purine-2,6-dione 4-methyl 2-methoxyethyl ~434.5 g/mol Not reported
8-(4-ethylpiperazinylmethyl)-1,3-dimethyl-7-(3-phenylpropyl)-purine-2,6-dione 4-ethyl 3-phenylpropyl ~507.6 g/mol Not reported
7-{2-hydroxy-3-[4-(2-phenoxyethyl)piperazinyl]propyl}-1,3-dimethyl-purine-2,6-dione (Compound 2) 2-phenoxyethyl 2-hydroxy-3-piperazinylpropyl ~518.6 g/mol Antiarrhythmic (ED₅₀ = 54.9), α₁/α₂ affinity (Ki = 0.225–4.299 µM)

*Molecular weights calculated from molecular formulas in cited evidence.

Pharmacological and Functional Insights

  • Antiarrhythmic Activity: Compound 2 () and its 8-morpholin-ethylamino analog (Compound 15) demonstrated potent antiarrhythmic effects (LD₅₀/ED₅₀ = 54.9–55.0), suggesting that piperazinylmethyl substitutions enhance cardiovascular activity .
  • Hypotensive Effects: 8-Benzylamino and 8-(pyridin-2-yl-methylamino) derivatives () exhibited hypotensive activity, indicating that bulky substituents at position 8 may influence blood pressure regulation .
  • Receptor Affinity: Fluorophenyl-substituted piperazines (e.g., , target compound) are hypothesized to improve α₁/α₂-adrenoreceptor selectivity due to fluorine’s electronic effects .

Physicochemical Properties

  • Electrochemical Behavior : While the target compound’s electrochemical data are unavailable, analogs like theophylline and caffeine exhibit pH-dependent oxidation peaks (pH 6–9) on glassy carbon electrodes, suggesting similar redox sensitivity for purine-2,6-diones .
  • Synthetic Routes: Standard procedures involve alkylation of 8-thioxo-purine intermediates with halogenated phenacyl/phenoxyethyl reagents (e.g., ), adaptable to the target compound’s synthesis .

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